3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a methoxy group, a nitro group, and a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then subjected to reductive amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,8-13)7-9-4-5-11(17-3)10(6-9)14(15)16/h4-6H,7-8,13H2,1-3H3 |
InChI Key |
NNCLKYKNMCKKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])CN |
Origin of Product |
United States |
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